molecular formula C14H12N2O5 B12972072 2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione

Cat. No.: B12972072
M. Wt: 288.25 g/mol
InChI Key: MKXRPSQMLJLDDS-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidinyl ring fused with an isoindoline-dione moiety. These structural characteristics make it a valuable candidate for various scientific applications, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione typically involves multiple steps, starting with the protection of the α-amino group of a glutamine derivative. This is followed by esterification, deprotection, and coupling reactions. One common method involves the use of a glutamine ester, which is coupled with an optionally substituted 2-haloalkylbenzoate. The coupled product is then cyclized to form the desired compound .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves catalytic coupling reactions and hydrolysis steps to remove protecting groups. The reaction conditions are carefully controlled to minimize side reactions and maximize the conversion rate .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Halides, nucleophiles, and bases.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Addition: Catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-dione derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a ligand in protein degradation studies.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer progression.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

The compound exerts its effects primarily through the modulation of specific proteins and enzymes. It acts as a ligand for cereblon, a protein involved in targeted protein degradation. By binding to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways. This mechanism is particularly relevant in the context of cancer treatment, where the degradation of oncogenic proteins can inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a cereblon ligand and facilitate targeted protein degradation sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindole-1,3-dione

InChI

InChI=1S/C14H12N2O5/c1-21-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18)

InChI Key

MKXRPSQMLJLDDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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